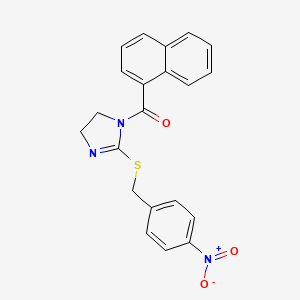

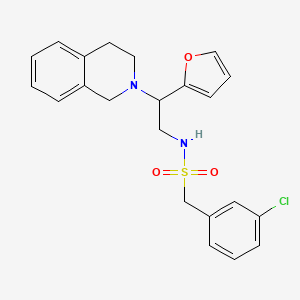

naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the specific compound is not directly discussed in the provided papers, related naphthalene derivatives have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported to be efficient and environmentally friendly. For instance, (2-aminophenyl)(naphthalen-2-yl)methanones were synthesized via a photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which offers advantages such as no requirement of additives and high atom efficiency . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can exhibit interesting features such as axial chirality and hydrogen bonding. For example, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone shows axial chirality and forms a stripe structure with R- and S-columns in its crystal structure . These structural characteristics are crucial for understanding the behavior and reactivity of such compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonding and π-π stacking interactions can affect the melting points, solubility, and crystal packing of these compounds . The specific properties of this compound would need to be determined experimentally, but it is likely to exhibit similar interactions due to its structural analogy.

Relevant Case Studies

Case studies involving naphthalene derivatives have shown that these compounds can have biological activity. For example, a series of (naphthalen-4-yl)(phenyl)methanones were discovered as potent inducers of apoptosis, highlighting the potential of naphthalene derivatives in therapeutic applications . Such studies provide insight into the practical applications and significance of researching naphthalene-based compounds.

Applications De Recherche Scientifique

Photophysical and Coordination Chemistry

Luminescent Eu(III) Complexes : Novel luminescent Eu(III) complexes involving naphthalen-1-yl substituted ligands were synthesized, showing significant potential in photoluminescence. These complexes display sharp red bands characteristic of Eu3+ emission, indicating applications in materials science for developing luminescent materials (Shi et al., 2012).

Organic Synthesis and Reactivity

Naphthoquinone Derivatives Synthesis : Research into naphthoquinone derivatives has shown that these compounds can undergo various reactions to produce tetracyclic compounds. This indicates the compound's utility in synthetic organic chemistry for constructing complex molecular architectures (Nakamori et al., 1988).

Pharmacological Applications

Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of naphthalene and related compounds have been investigated for their ability to inhibit thromboxane A2 synthase. This suggests potential therapeutic applications in managing conditions related to thromboxane A2, such as cardiovascular diseases (Cozzi et al., 1991).

Analytical Chemistry

Enantioseparation : Studies on the direct enantiomeric resolution of racemic naphthalene-1-yl ethanol esters highlight the importance of such compounds in analytical chemistry, particularly in chiral separations. This research underlines the compound's relevance in developing methods for the separation of enantiomers (Karakurt et al., 2012).

Material Science

Coordination Polymers : The synthesis and characterization of zinc and cadmium coordination polymers involving naphthalen-1-yl substituted ligands have been explored. Such studies suggest applications in material science, particularly in the development of new materials with unique structural and functional properties (Wang et al., 2022).

Orientations Futures

The future directions for this compound could involve its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It could also be investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .

Propriétés

IUPAC Name |

naphthalen-1-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(19-7-3-5-16-4-1-2-6-18(16)19)23-13-12-22-21(23)28-14-15-8-10-17(11-9-15)24(26)27/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCDSYZHHWMDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)

![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)